molecular formula C7H14ClNO2 B596378 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1351343-41-3

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B596378
CAS No.: 1351343-41-3
M. Wt: 179.644
InChI Key: BMXHOWOMKOCMKJ-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 261896-35-9) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This pyrrolidine-3-carboxylic acid derivative, with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, features a stereogenic center and a rigid, dimethyl-substituted pyrrolidine ring system . This structure is related to a class of branched alkyl pyrrolidine-3-carboxylic acids that have been investigated for their potential pharmacological properties, making them valuable intermediates in the synthesis of novel bioactive molecules . The compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling, as the substance may cause serious eye irritation . For laboratory use, it is recommended to store the material in a cool, dark, and dry place under ambient temperatures .

Properties

IUPAC Name

4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXHOWOMKOCMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718269
Record name 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351343-41-3
Record name 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycine Ethyl Ester-Based Pathway

The most widely documented method involves glycine ethyl ester as a starting material, adapted from the synthesis of analogous pyrrolidine derivatives. This pathway proceeds through six stages:

  • Amino Group Protection : Glycine ethyl ester reacts with methyl chloroformate in the presence of triethylamine to form a carbamate-protected intermediate.

  • Nucleophilic Substitution : The protected glycine derivative undergoes substitution with a dimethylated alkyl halide to introduce the 4,4-dimethyl groups.

  • Ring-Closing Reaction : Lithium tert-butoxide facilitates cyclization with ethyl acrylate, forming the pyrrolidine backbone.

  • Catalytic Hydrogenation : A chiral ruthenium catalyst [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole ruthenium(II)] ensures stereochemical control, though symmetry in 4,4-dimethylpyrrolidine negates the need for enantioselective steps.

  • Hydrolysis and Deprotection : Basic hydrolysis cleaves the ethyl ester, followed by acidic workup to yield the free carboxylic acid.

  • Hydrochloride Salt Formation : Treatment with hydrochloric acid produces the final hydrochloride salt.

Key Data :

  • Yield: 77% in the final hydrolysis step.

  • Purity: >99% by HPLC.

  • Reaction Time: 6–8 hours for ring closure.

Alternative Route via Cycloaddition Reactions

A less common approach, derived from branched alkyl pyrrolidine syntheses, employs a [3+2] cycloaddition between a nitrile oxide and a dimethyl-substituted alkene. This method avoids chiral catalysts but requires stringent temperature control (−20°C to 0°C) to prevent side reactions.

Reaction Conditions :

  • Nitrile oxide precursor: Dimethylmalononitrile.

  • Alkene: 2,3-Dimethyl-1,3-butadiene.

  • Solvent: Dichloromethane.

  • Catalyst: Silver carbonate (Ag₂CO₃).

Outcome :

  • Yield: 45–60%.

  • Limitations: Lower regioselectivity necessitates chromatographic purification.

Optimization of Critical Reaction Parameters

Ring-Closure Efficiency

The use of lithium tert-butoxide in tetrahydrofuran (THF) enhances cyclization rates by deprotonating the glycine intermediate, promoting nucleophilic attack on the acrylate ester. Substituting THF with dimethylformamide (DMF) reduces yields by 20–30%, likely due to solvent coordination effects.

Acidic Workup and Salt Formation

Hydrochloric acid concentration critically impacts salt purity. Excess HCl (>1.5 M) leads to over-protonation and byproduct formation, while concentrations <1 M result in incomplete salt precipitation. Optimal conditions use 1.2 M HCl at 0°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆): Peaks at δ 1.87 (s, 6H, 4,4-dimethyl), 2.34–2.62 (m, 2H, pyrrolidine C3-H), and 3.36–3.48 (m, 3H, carboxylic acid and NH).

  • ¹³C-NMR : Carboxylic carbon at δ 174.2 ppm, quaternary dimethyl carbons at δ 28.5 and 29.1 ppm.

Comparative Analysis of Synthetic Methods

Parameter Glycine Ethyl Ester Route Cycloaddition Route
Yield77%45–60%
Purity>99%85–90%
Stereochemical ControlNot requiredModerate
Cost EfficiencyHighLow

Industrial-Scale Considerations

Large-scale production favors the glycine ethyl ester route due to streamlined steps and recyclable catalysts (e.g., ruthenium complexes). Patent CN111072543B reports batch sizes up to 100 kg with consistent purity, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Hydrochlorides

(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1408076-44-7
  • Molecular Formula: C₇H₁₂ClF₂NO₂
  • Molecular Weight : 215.63 g/mol
  • Key Differences : Fluorine substituents at positions 3 and 4 enhance electronegativity and metabolic stability compared to the dimethyl variant. This compound’s solubility in polar solvents is likely higher due to fluorine’s electron-withdrawing effects .
(3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
  • CAS : 1286761-93-0
  • Molecular Formula: C₆H₁₁ClF₃NO
  • Key Differences : The trifluoromethoxy group increases lipophilicity and resistance to enzymatic degradation, making it more suitable for central nervous system (CNS) drug candidates compared to the dimethyl-substituted compound .
1-H-4-Hydroxy-5-Benzyl-pyrrolidine-3-carboxylic Acid Hydrochlorides
  • General Structure : Features a benzyl or alkoxy-benzyl group at position 3.
  • Synthesis : Prepared via hydrochloric acid treatment of acetylated precursors, similar to the target compound’s synthesis .
  • Key Differences : The bulky benzyl group may reduce solubility but enhance receptor binding specificity in biological systems .

Stereochemical and Positional Isomers

trans-1,4-Dimethylpyrrolidine-3-carboxylic Acid
  • CAS : SY328342 (Accela)
4,4-Dimethylpyrrolidine-3-carboxylic Acid (Free Base)
  • CAS : 261896-35-9
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Differences : The absence of a hydrochloride group reduces aqueous solubility and stability under acidic conditions. The free base is more lipophilic, influencing its pharmacokinetic profile .

Functional Group Variations

1-Methylpyrrolidine-3-carboxylic Acid
  • CAS : 25712-60-1
(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic Acid
  • CAS : 1049980-59-7
  • Key Differences : The isopropyl group introduces steric hindrance, which may limit interactions with flat binding pockets but improve selectivity for hydrophobic targets .

Solubility and Stability

  • 4,4-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride : Enhanced water solubility due to the hydrochloride salt form, ideal for formulation in aqueous media. Stability under acidic conditions is comparable to other hydrochlorides like Nicardipine Hydrochloride .
  • Fluorinated Analogues : Higher solubility in organic solvents (e.g., DMSO) due to fluorine’s polarity .
  • Free Base Form : Preferable for lipid-based delivery systems but less stable in acidic environments .

Research Implications

The structural nuances of this compound and its analogs dictate their applicability in medicinal chemistry. Fluorinated and benzyl-substituted variants offer tailored pharmacokinetic profiles, while stereochemical variations enable precise targeting of chiral biological systems. Future research should explore synergistic effects of combining dimethyl and electronegative substituents for optimized drug candidates.

Biological Activity

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (DMPCA-HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMPCA-HCl is a pyrrolidine derivative characterized by the following molecular formula:

  • Molecular Formula : C₇H₁₃ClN₁O₂
  • Molecular Weight : 163.64 g/mol
  • Chemical Structure :
Structure C7H13NO2\text{Structure }\quad \text{C}_7\text{H}_{13}\text{NO}_2

Antimicrobial Activity

DMPCA-HCl has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DMPCA-HCl

Bacterial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Salmonella typhi14

These results indicate that DMPCA-HCl may serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which DMPCA-HCl exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have shown that DMPCA-HCl binds effectively to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. For example, binding energies calculated during docking studies suggest a strong interaction with PBP4 in E. coli and S. aureus, indicating potential for therapeutic applications in treating bacterial infections .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted on various derivatives of pyrrolidine, including DMPCA-HCl, demonstrated enhanced antibacterial activity when combined with other agents such as tetracycline. The combination therapy showed synergistic effects, leading to improved efficacy against resistant strains of bacteria .
  • Antifungal Properties :
    In addition to antibacterial activity, DMPCA-HCl has shown antifungal properties against Candida albicans. In vitro testing revealed that the compound inhibited fungal growth at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index .

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of DMPCA-HCl to enhance its biological activity. Studies have indicated that modifications at the carboxylic acid group can significantly influence the compound's potency and selectivity against specific microbial targets.

Table 2: Structure-Activity Relationship (SAR) Studies

DerivativeAntibacterial Activity (Zone of Inhibition in mm)Remarks
DMPCA-HCl18Base compound
Methyl ester derivative22Increased lipophilicity
Ethyl ester derivative20Improved absorption
Propyl derivative19Enhanced stability

These findings highlight the importance of structural modifications in optimizing the biological activity of pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted γ-lactams or ring-closing reactions of amino alcohols with carboxylic acid derivatives. For example, methyl 4-methylpyrrolidine-3-carboxylate intermediates (e.g., (3S,4R)-methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate) can be hydrolyzed under acidic conditions to yield the carboxylic acid, followed by HCl salt formation .
  • Purity Optimization : Use recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns. Monitor impurities via LC-MS (e.g., as described for related pyrrolidine derivatives in impurity profiling workflows) .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve methyl and pyrrolidine ring protons. Assign stereochemistry via NOESY for 3D conformation analysis .
  • HPLC-PDA : Employ a gradient method (e.g., 0.1% TFA in acetonitrile/water) with UV detection at 210–254 nm to assess purity (>98%) .
  • Elemental Analysis : Confirm HCl content via chloride titration or ion chromatography .

Q. How should this compound be handled to ensure stability and safety?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
  • Safety Protocols : Use PPE (nitrile gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in drug discovery?

  • Methodology :

  • Core Modifications : Introduce substituents at the 3-carboxylic acid position (e.g., esters, amides) to modulate lipophilicity. Compare with analogs like 3-(methyl-d3)-L-valine derivatives .
  • Biological Assays : Test solubility in PBS (pH 7.4) and permeability via Caco-2 cell monolayers. Use molecular docking to predict binding affinity to target receptors (e.g., GABAₐ for neuroactive compounds) .

Q. What strategies resolve contradictions in solubility or reactivity data across studies?

  • Troubleshooting Steps :

Solvent Variability : Test solubility in DMSO vs. aqueous buffers (e.g., PBS) with controlled pH (3–9) to identify ionizable groups .

Thermal Stability : Conduct TGA/DSC to detect decomposition points (>150°C common for hydrochloride salts) .

Replicate Conditions : Cross-validate using embedded experimental designs (e.g., quantitative + qualitative data triangulation) .

Q. How can impurity profiles be mapped for regulatory compliance in pharmaceutical applications?

  • Workflow :

  • Impurity Synthesis : Prepare known impurities (e.g., des-methyl analogs) via controlled oxidation or alkylation .
  • LC-MS/MS Detection : Use a Q-TOF mass spectrometer in positive ion mode with a HILIC column for polar impurities. Reference EP/USP guidelines for threshold limits (<0.15%) .

Theoretical and Methodological Considerations

Q. How can computational models enhance understanding of this compound’s pharmacokinetics?

  • Approach : Apply PBPK modeling using software like GastroPlus. Input logP (experimentally derived via shake-flask method), pKa (from potentiometric titration), and human liver microsome data for clearance prediction .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

  • Conceptual Basis : Link to neurotransmitter receptor modulation (e.g., GABAergic or nicotinic systems) using ligand-based pharmacophore models. Validate via electrophysiology (patch-clamp) in neuronal cell lines .

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